N-(2,5-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative characterized by a 3,4-dihydrothieno[3,2-d]pyrimidin-4-one core. The molecule features a thiophen-2-yl ethyl group at position 3 and a sulfanyl-linked acetamide moiety substituted with a 2,5-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S3/c1-28-14-5-6-18(29-2)17(12-14)23-19(26)13-32-22-24-16-8-11-31-20(16)21(27)25(22)9-7-15-4-3-10-30-15/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMSSCMBUSAJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C22H21N3O4S3
- Molecular Weight : 487.6 g/mol
- CAS Number : 1260945-35-4
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O4S3 |
| Molecular Weight | 487.6 g/mol |
| CAS Number | 1260945-35-4 |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives of thieno[3,2-d]pyrimidines possess potent inhibition against various tumor cell lines. The mechanism of action is thought to involve the inhibition of key enzymes involved in nucleotide synthesis, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar thieno[3,2-d]pyrimidine derivatives have shown effectiveness against bacterial and fungal strains. This activity is attributed to their ability to interfere with microbial DNA synthesis and metabolic pathways essential for microbial growth .
The proposed mechanism of action for this compound includes:
- Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis; inhibition leads to "thymineless death" in rapidly dividing cells.
- Interference with Folate Metabolism : The compound may disrupt folate pathways similar to other antifolates used in cancer therapy, enhancing its antitumor effects .
Case Studies
- In Vitro Studies : In vitro assays revealed that compounds with similar structures inhibited the growth of various cancer cell lines (e.g., HeLa and MCF7) at IC50 values ranging from 5 to 20 µM. These results suggest that modifications in the thiophene and pyrimidine components significantly affect biological activity .
- In Vivo Studies : Animal models treated with thieno[3,2-d]pyrimidine derivatives showed reduced tumor sizes compared to control groups. The studies highlighted the importance of dosage and administration route in maximizing therapeutic effects while minimizing toxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfanylacetamide-substituted thienopyrimidines. Below is a detailed comparison with analogs reported in the literature, focusing on substituents, synthetic yields, physicochemical properties, and biological relevance (where available).
Key Structural and Functional Differences
Core Heterocycle Modifications: The target compound and its analogs in and share the dihydrothieno[3,2-d]pyrimidin-4-one core.
Substituent Effects :
- Position 3 : The 2-(thiophen-2-yl)ethyl group in the target compound introduces aromatic sulfur, which may improve π-π stacking interactions compared to halogenated (e.g., 3,5-difluorophenyl in ) or alkyl (ethyl in ) substituents.
- Acetamide Substituent : The 2,5-dimethoxyphenyl group in the target compound differs from 2-isopropylphenyl () or dichlorophenyl () groups, impacting solubility and steric hindrance.
Synthetic Efficiency :
- Yields for analogs range from 80% () to 85% (), suggesting that the introduction of bulky substituents (e.g., thiophen-2-yl ethyl) might reduce yields due to steric challenges.
Thermal Stability :
- The melting point of the dichlorophenyl analog (230°C, ) indicates higher crystallinity compared to compounds with methoxy or methyl groups, likely due to stronger intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
